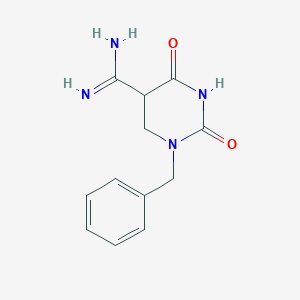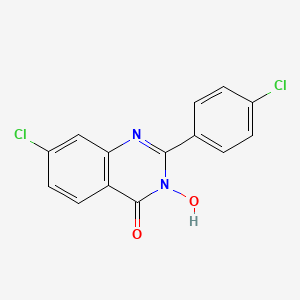
7-chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Vue d'ensemble
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption and fluorescence, might also be studied .Applications De Recherche Scientifique
Anticancer Activity
7-Chloro-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone derivatives exhibit significant biological activities, including anticancer properties. For example, quinazolinone-1, 3, 4-oxadiazole derivatives have shown remarkable cytotoxic activity against HeLa cell lines in research conducted by Hassanzadeh et al. (2019) (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Antibacterial Agents
The synthesis of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones and their evaluation as antibacterial agents have been a focus of research. Mahato et al. (2015) synthesized a series of these derivatives and assessed their interaction with DNA gyrase protein, demonstrating their potential as antibacterial agents (Mahato, Shrivsatava, & Shanthi, 2015).
Synthesis and Chemical Characterization
Studies have also been dedicated to the synthesis and chemical characterization of various quinazolinone derivatives. Cai et al. (2015) developed a novel fluorescent probe based on this compound for hydrogen peroxide detection, showcasing its potential in chemical analysis (Cai, Kuang, Pan, Liu, & Jiang, 2015).
Antimicrobial Peptide Derivatives
The development of antimicrobial peptide derivatives from quinazolinones has been explored, with Kapoor et al. (2017) synthesizing amino acid/dipeptide derivatives and evaluating their antimicrobial potential. This research highlighted the significant antibacterial activity of these derivatives against various bacterial strains (Kapoor, Nabi, Gupta, & Gupta, 2017).
Reactive Dye Synthesis
The incorporation of quinazolinone molecules into reactive dye systems for textile applications has been researched. Patel and Patel (2011) synthesized novel reactive dyes based on quinazolinone and evaluated their colorimetric properties, antimicrobial activity, and thermal stability for dyeing silk, wool, and cotton fibers (Patel & Patel, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-8(2-4-9)13-17-12-7-10(16)5-6-11(12)14(19)18(13)20/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISSUAOUGWMPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




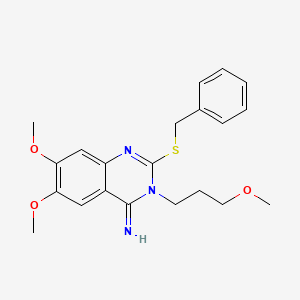
![3-(1,3-Benzodioxol-5-yl)-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B3037259.png)
![1-{2-[(4-chlorophenyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B3037262.png)
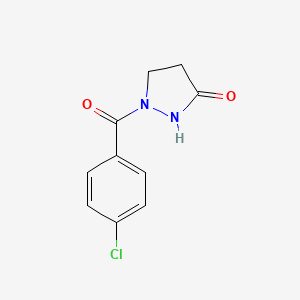
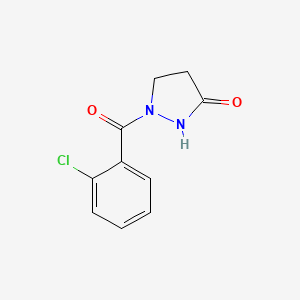
![(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-N-phenylpropanamide](/img/structure/B3037265.png)
![7-[4-(4-Chlorophenyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3037266.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide](/img/structure/B3037267.png)
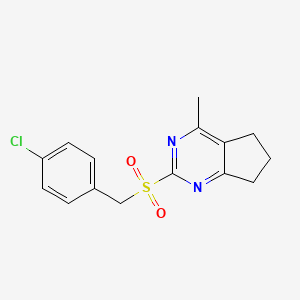
![1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B3037270.png)
![3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3037273.png)
